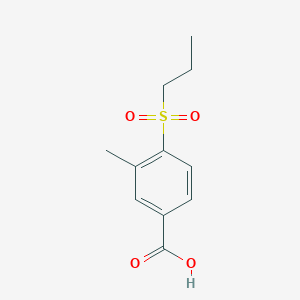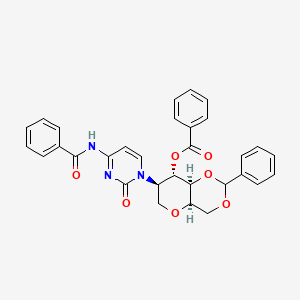![molecular formula C10H9ClN4O B1489655 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one CAS No. 103263-80-5](/img/structure/B1489655.png)
6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one
Übersicht
Beschreibung
The compound “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific structural data for “this compound” is not available .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. While specific reactions involving “this compound” are not available, similar compounds have been involved in various reactions. For example, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific physical and chemical properties for “this compound” are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one and its derivatives are synthesized for various scientific research applications, particularly in medicinal chemistry. These compounds have been investigated for their antimicrobial activities. For instance, derivatives of this compound have shown moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi at specific concentrations (J.V.Guna & D.M.Purohit, 2012). This highlights their potential as antimicrobial agents in therapeutic applications.
Chemical Transformations and Structural Studies
In chemical synthesis, these compounds undergo transformations to produce various derivatives. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(or 2-aryl)amino derivatives, indicating the versatility of these compounds in synthetic organic chemistry (M. Botta et al., 1985). Moreover, the structural analysis of these compounds provides insights into their potential interactions and mechanisms of action in biological systems.
Corrosion Inhibition
The derivatives of this compound have also been evaluated for their role as corrosion inhibitors. Specifically, they have been found to exhibit good inhibition performance for mild steel in acidic solutions, acting as mixed-type inhibitors with predominant cathodic effectiveness. This suggests their potential application in the protection of metals against corrosion, which is of significant importance in industrial processes (B. Hou et al., 2019).
Antiproliferative Activities
Furthermore, certain derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research avenue explores the potential of these compounds in developing novel anticancer therapies, indicating their significant role in medicinal chemistry and drug development (Hoda Atapour-Mashhad et al., 2017).
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure and potential for diverse interactions
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects likely depend on its specific targets and the nature of its interactions with these targets .
Action Environment
The action, efficacy, and stability of 6-Amino-2-((4-chlorophenyl)amino)pyrimidin-4(3H)-one can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment
Safety and Hazards
The safety and hazards of a compound are determined through toxicological studies. While specific safety and hazard data for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” is not available, similar compounds have been studied for their biological activities, which can provide some insight into potential safety and hazards .
Zukünftige Richtungen
The future directions in the study of “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. This could lead to the development of new pharmaceutical drugs and therapeutic strategies .
Biochemische Analyse
Biochemical Properties
6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can affect metabolic pathways by inhibiting enzymes involved in energy production, thereby impacting cellular energy levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including alterations in liver and kidney function, as well as changes in behavior and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and clearance from the body. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the urine. The compound can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside, it may bind to intracellular proteins or be sequestered in specific cellular compartments. The distribution within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action .
Eigenschaften
IUPAC Name |
4-amino-2-(4-chloroanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)13-10-14-8(12)5-9(16)15-10/h1-5H,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDPAAILTLUQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CC(=O)N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



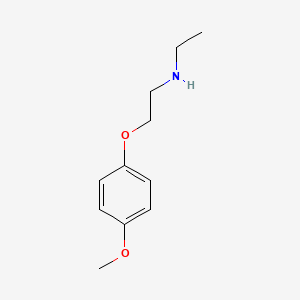
![7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B1489573.png)
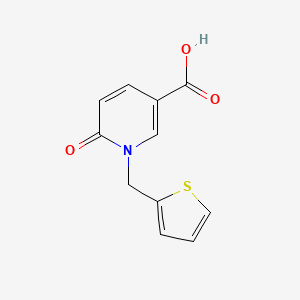
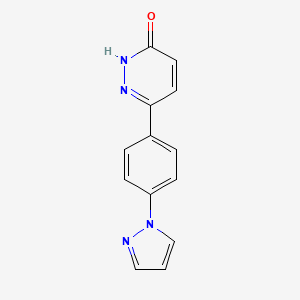
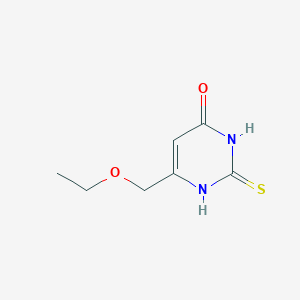
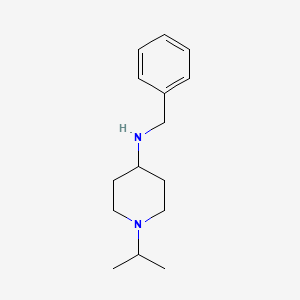
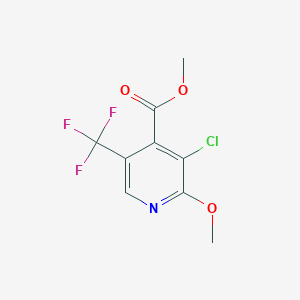
![4-[(Pyridin-4-yl)methyl]azepane dihydrochloride](/img/structure/B1489586.png)
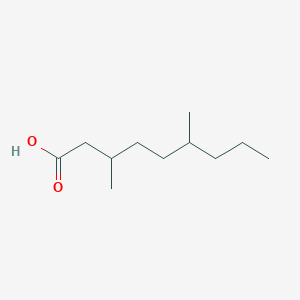
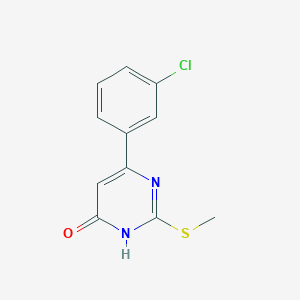
![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)
